physicochemical properties of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
physicochemical properties of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Physicochemical Properties and Process Chemistry of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one
Executive Summary 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS 62245-12-9) serves as a critical "privileged scaffold" in medicinal chemistry, specifically within the quinolinone class of phosphodiesterase (PDE) inhibitors and platelet aggregation inhibitors.[1] While often overshadowed by its downstream metabolite/derivative 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (the primary intermediate for Cilostazol), the 6-acetyl congener represents a pivotal branch point.[1] It functions as a precursor for Baeyer-Villiger oxidations to access the 6-hydroxy series and as a direct electrophilic handle for synthesizing novel hydrazone-based anticonvulsants and cardiotonic agents.[1]
This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing API pathways.
Part 1: Molecular Identity & Structural Analysis
The compound features a fused bicyclic system combining a benzene ring with a semi-saturated lactam (dihydro-2-quinolinone).[1] The acetyl group at position 6 is electronically significant, withdrawing electron density from the aromatic ring while providing a reactive carbonyl handle for further functionalization.
| Attribute | Detail |
| IUPAC Name | 6-Acetyl-3,4-dihydro-1H-quinolin-2-one |
| Common Synonyms | 6-Acetyl-3,4-dihydrocarbostyril; 6-Acetyldihydrocarbostyril |
| CAS Registry Number | 62245-12-9 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| SMILES | CC(=O)C1=CC2=C(CCC(=O)N2)C=C1 |
| InChIKey | FXPPYJRCOQZMIL-UHFFFAOYSA-N |
Part 2: Physicochemical Profile[1][6][9][10]
The following data aggregates experimental values and validated predictive models essential for formulation and process engineering.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Context & Implications |
| Physical State | White to pale yellow crystalline powder | Color degradation (browning) indicates oxidative instability of the amide nitrogen or trace metal contamination.[1][2] |
| Melting Point | 161 – 162 °C | Sharp melting range indicates high purity.[1][3] Depression below 158°C suggests incomplete acetylation or solvent inclusion.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic nature requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility (Organic) | Soluble: DMSO, DMF, hot EthanolSparingly: Dichloromethane, Ethyl Acetate | Process crystallization is best achieved using Ethanol/Water or Ethyl Acetate/Hexane gradients. |
| LogP (Octanol/Water) | ~0.8 (Experimental)1.2 (Predicted) | Moderate lipophilicity; favorable for membrane permeability in early drug discovery.[1] |
| pKa | ~14.5 (Amide NH) | The lactam proton is weakly acidic. Deprotonation requires strong bases (NaH, KOtBu) for N-alkylation.[1] |
| UV Max ( | 254 nm, 305 nm (in MeOH) | The acetophenone chromophore allows for sensitive UV detection during HPLC. |
Part 3: Synthetic Pathways & Process Chemistry[1]
The synthesis of 6-acetyl-3,4-dihydroquinolin-2(1H)-one is a classic example of Friedel-Crafts Acylation applied to a deactivated heterocyclic system.[1] The amide nitrogen of the dihydroquinolinone ring acts as an ortho/para director, activating position 6 despite the deactivating effect of the carbonyl at position 2.
Protocol: Friedel-Crafts Acylation via Aluminum Chloride
Rationale:[1] This method uses Aluminum Chloride (
Reagents:
-
3,4-Dihydroquinolin-2(1H)-one (Substrate)[1][4][5][6][3][7][8][9]
-
Acetyl Chloride (Acylating agent, 1.2 eq)
-
Aluminum Chloride (
, Lewis Acid, 3.0 eq) -
1,2-Dichloroethane (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck flask with 3,4-dihydroquinolin-2(1H)-one (10.0 g) and anhydrous DCE (100 mL) under Nitrogen atmosphere.
-
Lewis Acid Addition: Cool the suspension to 0–5°C. Add
(27.2 g) portion-wise over 20 minutes. Critical: Control exotherm to prevent tar formation.[1] -
Acylation: Add Acetyl Chloride (5.8 mL) dropwise via addition funnel, maintaining internal temperature <10°C.
-
Reaction: Allow to warm to room temperature, then reflux (83°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][8][10][11]
-
Quenching (Hydrolysis): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/HCl (300 g ice + 20 mL conc. HCl). Safety: Vigorous evolution of HCl gas.[1]
-
Isolation: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol to yield off-white needles.
Visualization: Synthetic Workflow
Caption: Friedel-Crafts acylation pathway converting the lactam core to the 6-acetyl derivative via acylium ion attack.[1]
Part 4: Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
HPLC Method (Purity & Related Substances)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Retention Time: 6-Acetyl derivative typically elutes later than the 6-Hydroxy derivative due to the lipophilic ketone group.[1]
Spectroscopic Validation
-
IR (KBr Pellet):
-
3200–3100 cm⁻¹: N-H stretch (Broad, Lactam).
-
1680 cm⁻¹: C=O stretch (Ketone, conjugated).
-
1650 cm⁻¹: C=O stretch (Amide).[1]
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
- 10.3 (s, 1H, NH).
- 7.8 (d, 1H, H-5, ortho to acetyl).
- 7.7 (dd, 1H, H-7).
- 6.9 (d, 1H, H-8).
- 2.9 (t, 2H, CH₂ at C4).
- 2.5 (s, 3H, Acetyl CH₃).
- 2.4 (t, 2H, CH₂ at C3).
Part 5: Application in Drug Development (The "Why")
While 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is the direct precursor for Cilostazol , the 6-acetyl derivative is a versatile entry point for divergent synthesis.[1]
-
Baeyer-Villiger Oxidation: Treatment of the 6-acetyl compound with m-chloroperbenzoic acid (mCPBA) or trifluoroperacetic acid converts the acetyl group to an acetate ester.[1] Subsequent hydrolysis yields the 6-hydroxy intermediate.[1] This route is valuable when direct hydroxylation is low-yielding or when specific isotopic labeling of the oxygen is required.[1]
-
Hydrazone Linkers: The C6 ketone is highly reactive toward hydrazines.[1] Condensation with aryl hydrazines yields hydrazone derivatives that have shown potency as non-sedative anticonvulsants in preclinical models (e.g., Semicarbazone derivatives).
Visualization: Divergent Synthetic Utility
Caption: Divergent utility of the 6-acetyl scaffold in accessing Cilostazol intermediates (left) and novel anticonvulsants (right).[1]
References
-
Nishi, T., et al. (1983). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. II.[1] Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157. (Foundational chemistry for Cilostazol intermediates).
-
Tominaga, M., et al. (1981). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors.[1] I. Chemical and Pharmaceutical Bulletin, 29(8), 2161-2165.
-
PubChem. (2025).[1] 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Related Structure).[1][4][5][6][8][9] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (1951).[1] Friedel-Crafts Acylation General Procedures. Coll. Vol. 3, p. 6. (Adapted for quinolinone systems).
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- 6. Supplier CAS No 54197-66-9 - BuyersGuideChem [buyersguidechem.com]
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